Patented HSF1 Inhibitory Activity: A Differentiated Mechanism Not Shared by Common Scaffold Analogs
4-Pyridin-4-yl-2H-pyrazol-3-ylamine is explicitly claimed as the core scaffold in a patent (CN110496127A) for inhibitors of heat shock factor 1 (HSF1), with the patent asserting 'excellent HSF1 restraining activity and tumor resisting effects' [1]. This mechanism is distinct from the B-Raf inhibition profile of the regioisomer 5-pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 91912-53-7) . While the patent does not disclose specific IC50 values for the unsubstituted core, the structural specificity of the claim—requiring the 4-pyridinyl substitution pattern—establishes this compound as a privileged starting point for HSF1-targeted drug discovery programs that cannot be replicated with isomeric or alternative pyrazole scaffolds.
| Evidence Dimension | Target engagement and claimed biological activity |
|---|---|
| Target Compound Data | Explicitly claimed in CN110496127A as having 'excellent HSF1 restraining activity and tumor resisting effects' |
| Comparator Or Baseline | 5-pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 91912-53-7): reported as a potent inhibitor of B-Raf kinase, not HSF1 |
| Quantified Difference | Target selectivity differentiation: HSF1 vs. B-Raf kinase—qualitative target divergence, no direct quantitative IC50 comparison available from public sources |
| Conditions | Patent claims for HSF1 inhibition (CN110496127A); vendor-reported B-Raf inhibition for the 5-substituted isomer (ChemImpex product data) |
Why This Matters
This target differentiation enables procurement for HSF1-focused oncology programs where regioisomeric B-Raf inhibitors would be mechanistically inappropriate.
- [1] CN110496127A - Inhibitor of heat shock factor 1, and preparation method and application of inhibitor. (2019). Chinese Patent Application. View Source
